molecular formula C13H10O4 B1586273 Methyl 4-(5-formylfuran-2-yl)benzoate CAS No. 53355-29-6

Methyl 4-(5-formylfuran-2-yl)benzoate

Cat. No. B1586273
CAS RN: 53355-29-6
M. Wt: 230.22 g/mol
InChI Key: JHCPIIVQUDGETN-UHFFFAOYSA-N
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Description

“Methyl 4-(5-formylfuran-2-yl)benzoate” is a chemical compound with the molecular formula C13H10O4 . It is also known by its IUPAC name, methyl 4-(5-formylfuran-2-yl)benzoate .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(5-formylfuran-2-yl)benzoate” can be represented by the SMILES notation: COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O . This notation provides a way to represent the structure using ASCII strings .


Physical And Chemical Properties Analysis

“Methyl 4-(5-formylfuran-2-yl)benzoate” is a solid compound . It has a molecular weight of 230.22 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.17, indicating its lipophilicity .

Scientific Research Applications

Alzheimer’s Disease Research

Methyl 4-(5-formylfuran-2-yl)benzoate: has been studied for its potential role in the treatment of Alzheimer’s disease. This compound has shown inhibitory activity against acetylcholinesterase (AChE), an enzyme whose malfunction is associated with Alzheimer’s . By inhibiting AChE, this compound could help increase the levels of acetylcholine in the brain, potentially improving cognitive function in Alzheimer’s patients.

Myasthenia Gravis Management

In the context of myasthenia gravis, a neuromuscular disease, cholinesterase inhibitors can help improve muscle strengthMethyl 4-(5-formylfuran-2-yl)benzoate could be a candidate for managing symptoms due to its inhibitory effects on cholinesterase .

Cancer Research

Compounds like Methyl 4-(5-formylfuran-2-yl)benzoate are being explored for their potential use in cancer research. Their ability to interact with various biological pathways makes them candidates for studying tumor growth and proliferation mechanisms .

Neurodegenerative Disease Studies

Beyond Alzheimer’s, this compound’s impact on cholinesterase makes it relevant for broader neurodegenerative disease research. It could be used to study the role of cholinergic signaling in diseases like Parkinson’s and Huntington’s .

Type II Diabetes Research

Methyl 4-(5-formylfuran-2-yl)benzoate: may have applications in type II diabetes research due to its potential effects on metabolic pathways. Understanding how it interacts with cellular processes could lead to new insights into diabetes management .

Bacterial Infection Treatment

Research has indicated that sirtuin inhibitors, which include compounds structurally similar to Methyl 4-(5-formylfuran-2-yl)benzoate , could be effective in treating bacterial infections. This opens up a new avenue for antibiotic development .

Antileishmanial Agents Development

The compound’s structural features make it a point of interest in the development of new antileishmanial agents. Its interaction with the amidoxime moiety is particularly noteworthy for creating treatments against leishmaniasis .

Safety and Hazards

“Methyl 4-(5-formylfuran-2-yl)benzoate” is classified with the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl 4-(5-formylfuran-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-16-13(15)10-4-2-9(3-5-10)12-7-6-11(8-14)17-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCPIIVQUDGETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366255
Record name Methyl 4-(5-formylfuran-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5-formylfuran-2-yl)benzoate

CAS RN

53355-29-6
Record name Methyl 4-(5-formylfuran-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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